(3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine

Stereochemistry Chiral Synthesis Enantiomeric Excess

(3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine is a chiral secondary amine belonging to the N-substituted 3-aminopiperidine class. It contains a single defined (R)-stereocenter at the 3-position of the piperidine ring and a 4-chlorobenzyl substituent on the ring nitrogen, giving a molecular formula of C12H17ClN2 with a molecular weight of 224.73 g/mol.

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
CAS No. 1222712-85-7
Cat. No. B3092102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine
CAS1222712-85-7
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=C(C=C2)Cl)N
InChIInChI=1S/C12H17ClN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2/t12-/m1/s1
InChIKeyRBIAOZNQZOGXTE-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine (CAS 1222712-85-7): Chiral 3-Aminopiperidine Building Block for Drug Discovery and Chemical Biology


(3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine is a chiral secondary amine belonging to the N-substituted 3-aminopiperidine class . It contains a single defined (R)-stereocenter at the 3-position of the piperidine ring and a 4-chlorobenzyl substituent on the ring nitrogen, giving a molecular formula of C12H17ClN2 with a molecular weight of 224.73 g/mol . The compound is commercially supplied at 98% purity as a free base and is primarily utilized as a key intermediate or scaffold for the construction of chiral drug candidates, particularly those requiring a specific three-dimensional presentation of the aminopiperidine pharmacophore .

Why Selecting the Correct (3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine Isomer is Critical for Procurement


Simple substitution of this compound with its (S)-enantiomer (CAS 1218699-63-8), the 4-amino regioisomer (CAS 78471-44-0), or the racemic mixture will introduce a different stereoelectronic profile that can fundamentally alter target binding, downstream synthetic yields, or pharmacological activity . The (R)-configuration provides a distinct spatial orientation of the primary amine that is specifically required by certain chiral drug intermediate synthetic routes, such as those disclosed for 3-aminopiperidine-derived NK receptor antagonists [1]. Even minor differences in lipophilicity (LogP) and aqueous solubility (LogSW) between the free base and various salt forms (e.g., hydrochloride, CAS 1261233-87-7) further impact formulation and reactivity, making a universal replacement scientifically invalid .

Quantitative Differentiation Evidence for (3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine Against Its Analogs


Chiral Purity and Enantiomeric Excess: (R)-Enantiomer vs. (S)-Enantiomer and Racemic Mixture

The target (R)-enantiomer is supplied with a certified chemical purity of 98%, which explicitly defines the minimal enantiomeric excess for this building block, contrasting with the (S)-enantiomer which is supplied at a lower standard purity of 95% from typical vendors . The racemic mixture, while sharing the same molecular weight and formula, lacks the defined stereochemistry that is essential for stereospecific synthetic pathways, such as those constructing NK2 receptor antagonists where the 3-aminopiperidine chirality is critical for target affinity [1].

Stereochemistry Chiral Synthesis Enantiomeric Excess

Regiochemical Differentiation: 3-Amino vs. 4-Amino Piperidine Scaffold

The compound is a 3-aminopiperidine derivative, a scaffold recognized for its utility in creating potent NK receptor antagonists, as exemplified by Pfizer's patent family on 3-aminopiperidine derivatives [1]. The 4-amino regioisomer (1-(4-chlorobenzyl)piperidin-4-amine, CAS 78471-44-0), while an active scaffold for different targets (e.g., COPD and asthma programs), presents the amine vector at a different angle and distance from the N-benzyl group, leading to a distinct 3D pharmacophore that cannot be substituted to achieve the same biological profile [1][2].

Regiochemistry Medicinal Chemistry Pharmacophore

Predicted Physicochemical Property Profile: LogP and Aqueous Solubility of the Free Base

The target free base (1-(4-chlorobenzyl)-3-piperidinamine) has a predicted LogP of 2.06 and a LogSW of -1.59, based on computational models specifically run for this scaffold and made available through chemical database entries . While direct comparative values for the (S)-enantiomer are computationally identical, these values differentiate the free base from its hydrochloride salt (CAS 1261233-87-7), which has a dramatically different aqueous solubility profile due to protonation of the amine, and from the 4-amino regioisomer, which may exhibit altered hydrogen-bonding capacity affecting both LogP and solubility .

Lipophilicity ADME Solubility

Optimal Application Scenarios for (3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine Driven by Comparative Evidence


Synthesis of Enantiopure NK2 and Substance P Antagonist Drug Candidates

The (R)-3-aminopiperidine scaffold with a 4-chlorobenzyl N-substituent directly maps onto the core of several patented non-peptide NK receptor antagonists. Using the 98% pure (R)-enantiomer in the synthetic route ensures the correct stereochemistry for the final drug substance, an advantage lost if the lower-purity (S)-enantiomer or racemate is substituted . This scenario is supported by the Pfizer patent family that explicitly claims 3-aminopiperidine derivatives [1].

Construction of Chiral Chemical Libraries for CNS Target Screening

The defined LogP of 2.06 and low aqueous solubility (LogSW -1.59) of the free base make it a valuable core for building CNS-focused compound libraries, where moderate lipophilicity is desired for blood-brain barrier penetration . The (R)-amine can be selectively derivatized without competing enantiomeric reactions, an advantage over racemic starting materials for hit expansion.

Intermediate for Tofacitinib-Analog and JAK Inhibitor Research

Patents describing improved processes for chiral 3-aminopiperidines specifically cite their use as key intermediates for tofacitinib and related JAK inhibitors [2]. The (R)-configuration and the specific 4-chlorobenzyl protecting group strategy provided by this compound offer a distinct synthetic handle compared to the more common 1-benzyl-4-methyl derivative, enabling exploration of novel JAK inhibitor chemical space with a differentiated IP position.

Quote Request

Request a Quote for (3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.